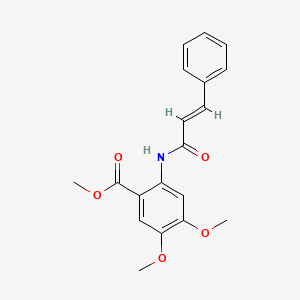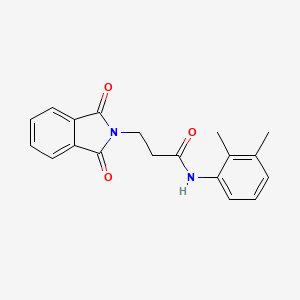
methyl 2-(cinnamoylamino)-4,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(cinnamoylamino)-4,5-dimethoxybenzoate, commonly known as MCD, is a chemical compound with potential applications in scientific research. MCD belongs to the class of cinnamoyl compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of MCD is not fully understood. However, it has been suggested that MCD exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways. For example, MCD has been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. MCD has also been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MCD has been shown to exhibit various biochemical and physiological effects. For example, MCD has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MCD has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, MCD has been reported to exhibit analgesic activity by modulating the activity of opioid receptors.
Vorteile Und Einschränkungen Für Laborexperimente
MCD has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects. Furthermore, MCD has been shown to have low toxicity in animal models. However, there are also limitations to the use of MCD in lab experiments. For example, the solubility of MCD in aqueous solutions is limited, which may affect its bioavailability. Furthermore, the stability of MCD in solution may be affected by pH and temperature.
Zukünftige Richtungen
There are several future directions for the study of MCD. One potential direction is the investigation of the structure-activity relationship of MCD and its analogs. This may lead to the identification of more potent and selective compounds. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of MCD in animal models and humans. This may provide insight into the optimal dosing regimen and potential side effects of MCD. Furthermore, the investigation of the potential of MCD as a photosensitizer in photodynamic therapy is an area of interest. Finally, the investigation of the potential of MCD as a therapeutic agent for Alzheimer's disease is an area of active research.
Conclusion:
In conclusion, MCD is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. MCD has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand the mechanism of action of MCD and to identify its potential therapeutic applications.
Synthesemethoden
MCD has been synthesized using various methods, including the reaction of 2,4-dimethoxybenzoic acid with cinnamoyl chloride in the presence of a catalyst, the reaction of 2,4-dimethoxybenzoic acid with cinnamic acid in the presence of a dehydrating agent, and the reaction of 2,4-dimethoxybenzoic acid with cinnamic acid in the presence of a coupling agent. The yield and purity of MCD depend on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
MCD has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. MCD has also been investigated for its potential to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease. Furthermore, MCD has been studied for its ability to induce apoptosis in cancer cells and for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
methyl 4,5-dimethoxy-2-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-16-11-14(19(22)25-3)15(12-17(16)24-2)20-18(21)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXOKBZJSYLQEG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)






![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)
![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)
![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)